molecular formula C8H9BrMgO B136419 4-Methoxy-2-methylphenylmagnesium bromide CAS No. 148706-30-3

4-Methoxy-2-methylphenylmagnesium bromide

Cat. No. B136419
M. Wt: 225.37 g/mol
InChI Key: RXSNLPFCJCJYQB-UHFFFAOYSA-M
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Description

4-Methoxy-2-methylphenylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically used to form carbon-carbon bonds by reacting with electrophiles. The presence of a methoxy group and a methyl group on the aromatic ring can influence the reactivity and stability of the Grignard reagent .

Synthesis Analysis

The synthesis of phenylmagnesium bromides, which are closely related to 4-methoxy-2-methylphenylmagnesium bromide, can be achieved through the exchange reaction of corresponding arylmercury bromides with magnesium. However, this method can be problematic when the substituents on the aromatic ring are sensitive to cleavage, as seen with extensive ether cleavage when n>1 . Another approach to synthesizing substituted phenylmagnesium bromides involves the reaction of substituted allylic chlorides with p-methoxyphenylmagnesium bromide, which can lead to regio- and stereo-selective coupling reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-methoxy-2-methylphenylmagnesium bromide can be determined using various spectroscopic techniques. For instance, the structure of (4-Methoxyphenyl) methanaminium bromide, a compound with a related functional group, was analyzed to reveal a monoclinic crystal system and co-planar arrangement of the methoxy group with the phenylene moiety . Such structural analyses are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Grignard reagents like 4-methoxy-2-methylphenylmagnesium bromide are highly reactive and can participate in various chemical reactions. They are known for their ability to perform 1,4-additions to electrophilic double bonds, as seen in the synthesis of cyclohexanones from the addition of phenylmagnesium bromide to methyl 5-methoxy-1,5-cyclohexadienylcarboxylate . Additionally, these reagents can be involved in coupling reactions with allylic chlorides, leading to the formation of products with specific regio- and stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-methoxy-2-methylphenylmagnesium bromide can be characterized using various techniques. For example, the crystal (4-Methoxyphenyl) methanaminium bromide was found to be stable up to 219°C and exhibited significant optical transmission, indicating potential for nonlinear optical applications . Similarly, the analysis of (4-methylphenyl)methanaminium bromide hemihydrate provided insights into its spectroscopic properties and stability, which are important for its use in laser applications . These properties are influenced by the molecular structure and the nature of the substituents on the aromatic ring.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Cyclohexanones : Utilized in the synthesis of cyclohexanones, where 1,4-addition of phenylmagnesium bromide to specific substrates, followed by alkylation and hydrolysis, yields cyclohexanones (Grootaert, Mijngheer, & Clercq, 1982).
  • Labeling in Metabolic Studies : Employed in metabolic studies for labeling compounds, as seen in the synthesis of CERM 12816, a potential anti-anginal drug (Mounetou, Poisson, Monteil, & Madelmont, 1998).
  • Modification of Polymers : Used in modifying polymers, where Grignard-Wurtz-reaction with 4-methoxyphenylmagnesium bromide leads to the introduction of specific groups into polymers (Hummel, Wedam, Kathan, & Demel, 1978).

Chemical Reaction Studies

  • Study of Thermal Decomposition : Investigated in the study of thermal decomposition processes, where reactions with specific substrates undergo thermal deoxidation (Antkowiak & Gessner, 1984).
  • Exploring Stereochemistry of Reactions : Utilized in understanding the stereochemistry of elimination reactions, providing insights into the mechanisms of these reactions (Sugita, Nakagawa, Nishimoto, Kasai, & Ichikawa, 1979).

Synthesis of Complex Molecules

Characterization of Metal Complexes

  • Characterizing Metal Complexes : Applied in the synthesis and characterization of metal complexes, helping in understanding the structural and chemical properties of these complexes (SAĞLAM, Çelik, Yılmaz, & İde, 2010).

Catalysis and Organic Reactions

properties

IUPAC Name

magnesium;1-methoxy-3-methylbenzene-4-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.BrH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSNLPFCJCJYQB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=CC(=C1)OC.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methylphenylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Mampuys, E Ruijter, RVA Orru, BUW Maes - Organic letters, 2018 - ACS Publications
… Interestingly, it was not always necessary to use organolithiums, as exemplified by the successful reaction of 4-methoxy-2-methylphenylmagnesium bromide (2c) with 8. Our …
Number of citations: 16 pubs.acs.org
P Mampuys, E Ruijter, RVA Orru, BUW Maes - Org. Lett, 2018 - research.vu.nl
… Interestingly, it was not always necessary to use organolithiums, as exemplified by the successful reaction of 4-methoxy-2-methylphenylmagnesium bromide (2c) with 8. Our …
Number of citations: 2 research.vu.nl
J Zhang - 2004 - search.proquest.com
An anionically activated perfluoroalkyl group is a valuable synthon for various functionalities and heterocyclic compounds. The purpose of this research is to better understand the …
Number of citations: 2 search.proquest.com
MK Lau, JLC Chim, WT Wong… - Canadian Journal of …, 2001 - cdnsciencepub.com
… To a solution of [OsO4] (0.5 g, 2.0 mmol) in Et2O (20 mL) at –40C was added 7 equiv of 4-methoxy-2methylphenylmagnesium bromide (20.6 mL of a 0.67 M solution in Et2O), and the …
Number of citations: 8 cdnsciencepub.com

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